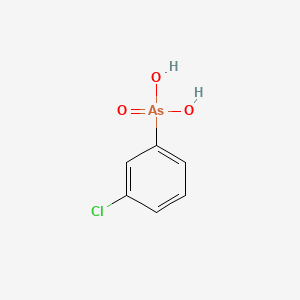

(3-Chlorophenyl)arsonic acid

説明

(3-Chlorophenyl)arsonic acid is an organoarsenic compound featuring a phenyl ring substituted with a chlorine atom at the meta position (C-3) and an arsonic acid (–AsO₃H₂) functional group. Organoarsenic compounds, including aryl arsonic acids, have historically been studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and reactive properties .

特性

CAS番号 |

5410-26-4 |

|---|---|

分子式 |

C6H6AsClO3 |

分子量 |

236.48 g/mol |

IUPAC名 |

(3-chlorophenyl)arsonic acid |

InChI |

InChI=1S/C6H6AsClO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11) |

InChIキー |

RFOUGQJUXZRPQG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)[As](=O)(O)O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)arsonic acid typically involves the reaction of 3-chlorophenyl magnesium bromide with arsenic trioxide in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{3-Chlorophenyl magnesium bromide} + \text{Arsenic trioxide} + \text{Hydrochloric acid} \rightarrow \text{(3-Chlorophenyl)arsonic acid} ]

Industrial Production Methods: Industrial production of (3-Chlorophenyl)arsonic acid may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Reduction Reactions

The arsenic(V) center in (3-chlorophenyl)arsonic acid undergoes sequential reduction under specific conditions:

Radical-Mediated Reduction

Hydrogen radicals () generated via photolysis of formic acid () drive the stepwise reduction of As(V) to As(0):

-

As(V) → As(IV): Dehydroxylation or hydrogenation forms intermediates like or .

-

As(IV) → As(III): Disproportionation or further reduction by yields arsenous acid derivatives .

-

As(III) → As(0): Stepwise dehydroxylation or disproportionation of As(II)/As(I) intermediates produces elemental arsenic .

| Step | Reagents/Conditions | Products | References |

|---|---|---|---|

| 1 | (from ) | ||

| 2 | Disproportionation or | ||

| 3 | -mediated dehydroxylation | As(0) nanoparticles |

Enzymatic Reduction

Bacterial systems (e.g., Shewanella putrefaciens) employ ArsEFG enzymes to reduce organoarsenicals. While studied in nitroaromatic arsenicals (e.g., roxarsone), analogous pathways may apply :

-

ArsE/ArsF: Reduce As(V) to As(III).

-

ArsG: Efflux pumps transport reduced species, preventing cellular accumulation .

Substitution Reactions

The meta-chlorine substituent participates in nucleophilic aromatic substitution (NAS) under forcing conditions due to the electron-withdrawing arsonic acid group:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| NAS (Cl → OH) | , 200°C, Cu catalyst | 3-Hydroxyphenylarsonic acid | † |

| NAS (Cl → NH) | , high pressure | 3-Aminophenylarsonic acid | † |

†Mechanisms inferred from analogous arsenic chemistry .

Oxidation Reactions

The As(V) center resists further oxidation, but the aromatic ring undergoes oxidative modifications:

-

Ring Hydroxylation: Strong oxidizers (e.g., ) introduce hydroxyl groups at activated positions .

-

Side-Chain Oxidation: Limited by the stability of the As-O bond.

Disproportionation

In acidic media, As(IV) intermediates disproportionate into As(III) and As(V) species :

Environmental Relevance

Reductive pathways dominate in wastewater treatment, where -mediated reduction converts aqueous arsenic species into insoluble As(0) . Computational studies (DFT) confirm thermodynamic favorability of these steps .

科学的研究の応用

(3-Chlorophenyl)arsonic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studies have explored its potential as an antimicrobial agent due to its arsenic content.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.

Industry: It is used in the production of certain pesticides and herbicides.

作用機序

The mechanism of action of (3-Chlorophenyl)arsonic acid involves its interaction with cellular components, particularly enzymes containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these enzymes, inhibiting their activity and leading to cellular toxicity. This mechanism is similar to that of other arsenic-containing compounds.

類似化合物との比較

Data Tables

Table 1: Comparative Acidity of Chlorophenyl Derivatives

| Compound | pKa₁ | pKa₂ | Functional Group |

|---|---|---|---|

| 4-Chlorophenylarsonic acid | 3.33 | 8.25 | –AsO₃H₂ |

| 3-Chlorophenylacetic acid | 4.14 | – | –CH₂COOH |

| 2-Chlorophenoxyacetic acid | 3.05 | – | –OCH₂COOH |

| 4-Chlorophenoxyacetic acid | 3.10 | – | –OCH₂COOH |

Notes

Data Limitations : Direct experimental data for (3-Chlorophenyl)arsonic acid are sparse; comparisons rely on structurally related compounds.

Contradictions : While 3-chlorophenyl substituents enhance anti-inflammatory activity in some scaffolds (e.g., hydrazinecarbothioamides), their effects in arsonic acids remain unexplored .

Research Gaps : Further studies on synthesis, toxicity, and applications of (3-Chlorophenyl)arsonic acid are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。